molecular formula C20H25N3O2 B2979851 4-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 2034265-84-2

4-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No. B2979851
CAS RN: 2034265-84-2
M. Wt: 339.439
InChI Key: XDAUQWVBTWNZJB-UHFFFAOYSA-N
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Description

The compound “4-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide” is a derivative of the tetrahydropyrazolo[1,5-a]pyrimidine class . It is related to a series of compounds that have been identified as potential inhibitors of Mycobacterium tuberculosis .


Synthesis Analysis

The synthesis of similar compounds involves a multistep process. For instance, the synthesis of functionalized 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines involves the introduction of different substituents in different positions of pyrazole and/or piperazine rings . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated .

Scientific Research Applications

Anticancer and Anti-5-Lipoxygenase Agents

A study by Rahmouni et al. (2016) discusses the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, including compounds structurally similar to 4-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide. These derivatives exhibited potential as anticancer and anti-5-lipoxygenase agents, indicating their utility in therapeutic applications related to cancer and inflammation. The study also explores the structure-activity relationship (SAR) of these compounds, providing insights into their pharmacological properties Rahmouni et al., 2016.

Antioxidant, Antitumor, and Antimicrobial Activities

El‐Borai et al. (2013) synthesized pyrazolopyridine derivatives, which are closely related to the compound , and assessed their antioxidant, antitumor, and antimicrobial activities. This study demonstrates the diverse biological activities of these compounds, suggesting their potential in various therapeutic applications, including cancer treatment and microbial infections El‐Borai et al., 2013.

Novel Fused Heterobicycles

Karthikeyan et al. (2014) explored the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols, which are structurally related to the compound . The study focuses on creating novel fused heterobicycles, indicating the compound's relevance in the development of new chemical entities with potential pharmacological applications Karthikeyan et al., 2014.

Fungicidal Activity

Huppatz (1985) reported the synthesis of pyrazolo[1,5-a]pyrimidine analogues, including structures similar to the compound . The study showed that the simplest pyrazolo[1,5-a]pyrimidine exhibited a high level of fungicidal activity, especially against Basidiomycete species. This suggests the potential use of these compounds as fungicides in agricultural applications Huppatz, 1985.

properties

IUPAC Name

4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c24-19(21-14-16-15-22-23-11-5-4-8-18(16)23)20(9-12-25-13-10-20)17-6-2-1-3-7-17/h1-3,6-7,15H,4-5,8-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAUQWVBTWNZJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide

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